molecular formula C20H20N4S B3122509 Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-62-8

Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide

Cat. No.: B3122509
CAS No.: 303147-62-8
M. Wt: 348.5 g/mol
InChI Key: VDFLPINNWTZJEA-UHFFFAOYSA-N
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Description

Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a complex organic compound characterized by its unique structure, which includes pyridine, pyrrolidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as pyridine and pyrimidine derivatives, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Cyclization reactions: These reactions are used to form the pyrimidine and pyrrolidine rings, which are crucial components of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring structure and may exhibit similar chemical and biological properties.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in similar applications.

    Pyrrolidine derivatives: These compounds include the pyrrolidine ring and may have comparable reactivity and biological activities.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-2-6-18(7-3-1)25-15-17-14-19(24-12-4-5-13-24)23-20(22-17)16-8-10-21-11-9-16/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLPINNWTZJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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